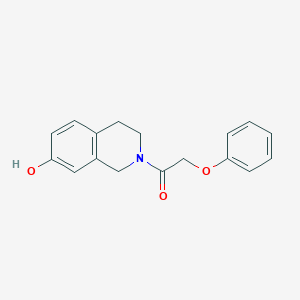
1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-phenoxyethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-phenoxyethanone, also known as HPI-1, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of isoquinolines, which are known for their diverse biological activities. HPI-1 has been shown to exhibit a range of pharmacological effects, including anti-inflammatory, anti-cancer, and anti-viral properties.
Mecanismo De Acción
The mechanism of action of 1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-phenoxyethanone is not fully understood. However, it has been proposed that 1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-phenoxyethanone exerts its pharmacological effects by modulating various signaling pathways in the body. For example, it has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cancer.
Biochemical and Physiological Effects
1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-phenoxyethanone has been shown to exhibit a range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the regulation of inflammation. In addition, it has been found to induce apoptosis in cancer cells by activating the caspase pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-phenoxyethanone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. In addition, it has been extensively studied for its pharmacological properties, making it a well-characterized compound.
However, there are also limitations to the use of 1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-phenoxyethanone in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects. In addition, its potential toxicity and side effects need to be carefully evaluated before it can be used as a therapeutic agent.
Direcciones Futuras
There are several future directions for the study of 1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-phenoxyethanone. One potential direction is to investigate its effects on other signaling pathways in the body. For example, it has been shown to inhibit the NF-κB signaling pathway, but its effects on other pathways such as the MAPK pathway are not well understood.
Another potential direction is to investigate its effects on other types of cancer. While 1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-phenoxyethanone has been shown to induce apoptosis in cancer cells, its effects on different types of cancer need to be investigated.
Finally, the development of 1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-phenoxyethanone as a therapeutic agent requires further investigation of its potential toxicity and side effects. This will require extensive preclinical and clinical trials to evaluate its safety and efficacy.
Métodos De Síntesis
The synthesis of 1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-phenoxyethanone involves the reaction of 2-bromoethanone with 7-hydroxy-3,4-dihydroisoquinoline in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with phenol to yield the final product. The synthesis of 1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-phenoxyethanone has been optimized to yield high purity and high yields.
Aplicaciones Científicas De Investigación
1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-phenoxyethanone has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
In addition, 1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-phenoxyethanone has been shown to exhibit anti-cancer properties. It has been found to induce apoptosis in cancer cells by activating the caspase pathway. This makes it a potential candidate for the treatment of various types of cancer.
Propiedades
IUPAC Name |
1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-phenoxyethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c19-15-7-6-13-8-9-18(11-14(13)10-15)17(20)12-21-16-4-2-1-3-5-16/h1-7,10,19H,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTWQXJXWDWQJOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)O)C(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

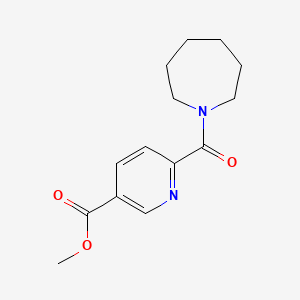

![4-[(8-fluoro-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7509678.png)
![N-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)cyclopentanecarboxamide](/img/structure/B7509685.png)
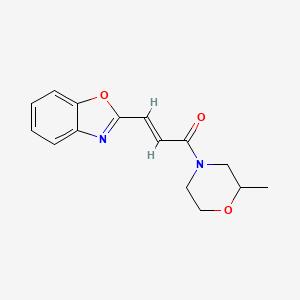

![N-(4-acetamidophenyl)-2-[1-propyl-6-(trifluoromethyl)benzimidazol-2-yl]sulfanylacetamide](/img/structure/B7509709.png)
![2-(3-methyl-2,4-dioxopyrimidin-1-yl)-N-[3-(1-methyltetrazol-5-yl)phenyl]acetamide](/img/structure/B7509712.png)
![N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-2-carboxamide](/img/structure/B7509714.png)
![N-methyl-1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7509717.png)
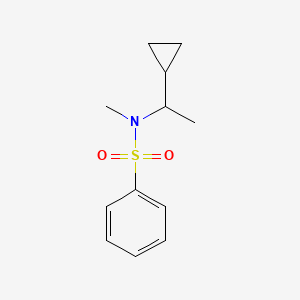
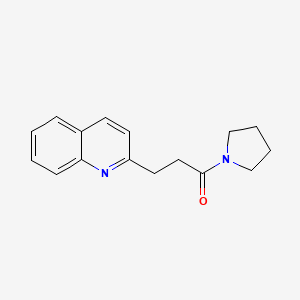

![2-[[Cyclopentyl(methyl)amino]methyl]phthalazin-1-one](/img/structure/B7509749.png)